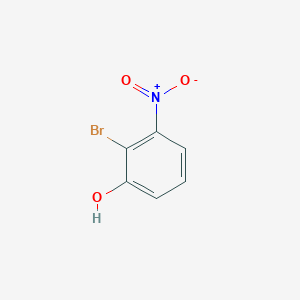

2-Bromo-3-nitrophenol

Overview

Description

2-Bromo-3-nitrophenol (CAS 101935-40-4) is a brominated nitrophenol derivative with the molecular formula C₆H₄BrNO₃ and a molecular weight of 218.01 g/mol. Key physical properties include a boiling point of 248°C, density of 1.881 g/cm³, and flash point of 104°C . It is synthesized via reaction of this compound with boron tribromide (BBr₃) in dichloromethane under inert conditions, yielding a high purity (95–98%) yellow solid . Safety data indicate hazards such as acute toxicity (H302), skin irritation (H315), and environmental toxicity (H410), necessitating precautions like inert atmosphere storage and protective equipment .

Preparation Methods

Demethylation of 2-Bromo-3-nitroanisole Using Boron Tribromide

Reaction Overview

The primary synthetic route to 2-bromo-3-nitrophenol involves the demethylation of 2-bromo-3-nitroanisole. This method employs boron tribromide (BBr₃) as a Lewis acid to cleave the methyl ether group, yielding the phenolic product. The reaction proceeds under anhydrous conditions in dichloromethane (CH₂Cl₂) at temperatures ranging from -70°C to 20°C .

Reaction Mechanism

BBr₃ coordinates with the oxygen atom of the methoxy group, facilitating the formation of a brominated intermediate. Subsequent hydrolysis releases methanol and generates the phenolic hydroxyl group. The reaction’s success hinges on maintaining an inert argon atmosphere to prevent side reactions and ensure reproducibility .

Experimental Procedure

-

Reagent Setup : A solution of 2-bromo-3-nitroanisole (5.36 g, 24.5 mmol) in CH₂Cl₂ (35 mL) is cooled to -70°C under argon.

-

BBr₃ Addition : BBr₃ (1.0 M in CH₂Cl₂, 88 mL, 88 mmol) is added dropwise over 1 hour.

-

Temperature Ramp : The reaction mixture warms to room temperature over 2 hours and stirs for an additional 23 hours.

-

Workup : The mixture is poured onto crushed ice, extracted with ethyl acetate (EtOAc), washed with brine, and dried over MgSO₄.

-

Purification : Column chromatography (5–70% EtOAc/heptane) isolates this compound as a yellow solid (98% yield) .

Characterization Data

-

¹H NMR (300 MHz, CDCl₃) : δ 7.48 (d, J = 8.1 Hz, 1H), 7.37 (t, J = 8.1 Hz, 1H), 7.27 (d, J = 8.4 Hz, 1H), 6.13 (br s, 1H).

-

¹³C NMR (75 MHz, CDCl₃) : δ 153.7, 128.7, 119.8, 117.5, 102.9 .

Optimization of Reaction Conditions

Temperature Control

The reaction’s initial low temperature (-70°C) minimizes side reactions, while gradual warming ensures complete conversion. Elevated temperatures (>20°C) risk decomposition, underscoring the need for precise thermal management .

Solvent and Atmosphere

Dichloromethane’s low polarity and high volatility facilitate easy removal during workup. The argon atmosphere prevents oxidation of intermediates, a critical factor in achieving high yields .

Catalytic Efficiency

BBr₃’s stoichiometric use (3.6 equivalents) ensures complete demethylation. Substoichiometric amounts reduce yields due to incomplete reaction progression .

Comparative Analysis of Alternative Methods

While the demethylation route dominates current protocols, theoretical alternatives include:

Direct Bromination of 3-Nitrophenol

Brominating 3-nitrophenol with Br₂ or N-bromosuccinimide (NBS) could bypass the need for methoxy intermediates. However, regioselectivity challenges and overbromination risks make this approach less viable .

Nitro Group Introduction Post-Bromination

Brominating phenol derivatives followed by nitration faces hurdles due to the deactivating nature of bromine, which directs nitration to meta positions inconsistently .

Data Summary of Key Preparation Methods

Chemical Reactions Analysis

2-Bromo-3-nitrophenol undergoes several types of chemical reactions, including:

Bromination: The addition of a bromine atom to the aromatic ring.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include nitric acid for nitration, bromine or hydrobromic acid for bromination, and reducing agents like hydrogen or metal catalysts for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-nitrophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pesticides.

Biology: It can be used in biochemical assays and as a reagent in the study of enzyme activities.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2-Bromo-3-nitrophenol with five structurally related bromonitrophenol derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Flash Point (°C) |

|---|---|---|---|---|---|---|---|

| This compound | 101935-40-4 | C₆H₄BrNO₃ | 218.01 | 248 | Not reported | 1.881 | 104 |

| 2-Bromo-6-nitrophenol | 13073-25-1 | C₆H₄BrNO₃ | 218.00 | Not reported | 66–70 | Not reported | Not reported |

| 2-Bromo-4-methyl-3-nitrophenol | 74129-08-1 | C₇H₆BrNO₃ | 232.03 | 260.2 | Not reported | 1.8 | 111.2 |

| 3-Bromo-4-nitrophenol | 5470-65-5 | C₆H₄BrNO₃ | 218.01 | Not reported | ~45 (literature) | Not reported | Not reported |

| 6-Bromo-3-methoxy-2-nitrophenol | 1864051-70-6 | C₇H₆BrNO₄ | 248.03 | Not reported | Not reported | Not reported | Not reported |

Key Observations :

- Molecular Weight: The addition of substituents like methyl (C₇H₆BrNO₃) or methoxy (C₇H₆BrNO₄) groups increases molecular weight, as seen in 2-Bromo-4-methyl-3-nitrophenol and 6-Bromo-3-methoxy-2-nitrophenol .

- Boiling Point: 2-Bromo-4-methyl-3-nitrophenol exhibits a higher boiling point (260.2°C) compared to this compound (248°C), likely due to increased molecular weight and van der Waals interactions from the methyl group .

- Melting Point: 2-Bromo-6-nitrophenol has a defined melting range (66–70°C), whereas data for this compound is absent. The ortho-substituted nitro and bromo groups in this compound may hinder crystallization, complicating melting point determination .

- Density: The density of this compound (1.881 g/cm³) is slightly higher than that of 2-Bromo-4-methyl-3-nitrophenol (1.8 g/cm³), reflecting differences in molecular packing due to substituent positions .

Biological Activity

2-Bromo-3-nitrophenol (CHBrNO) is a halogenated aromatic compound known for its diverse biological activities. This article examines its chemical properties, mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of both bromine and nitro functional groups on the phenolic ring. This unique structure contributes to its reactivity and biological activity. The compound is primarily used in organic synthesis and as a reagent in biochemical assays.

The biological activity of this compound can be attributed to its ability to undergo redox reactions, facilitated by the nitro group. Additionally, the bromine atom allows for nucleophilic substitution reactions, which can modify various biological targets. The compound has been shown to induce oxidative stress in cells, leading to potential cytotoxic effects .

Key Mechanisms:

- Oxidative Stress Induction : Long-term exposure can cause persistent oxidative stress, affecting cellular functions and leading to apoptosis in certain cell types.

- Enzyme Interaction : It serves as a reagent in enzyme activity studies, providing insights into enzyme kinetics and inhibition mechanisms .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It has been evaluated for its capacity to scavenge free radicals, which is crucial for mitigating oxidative damage in biological systems. The antioxidant activity is often measured using assays like the Oxygen Radical Absorbance Capacity (ORAC) assay.

Cytotoxicity

Studies have demonstrated that this compound can be cytotoxic at higher concentrations. For instance, in vitro studies showed that concentrations exceeding 100 µM resulted in significant cell death in human cell lines due to oxidative stress mechanisms .

Study on Oxidative Stress

A study conducted on human liver cells revealed that exposure to this compound at concentrations of 50 µM led to increased levels of reactive oxygen species (ROS), indicating elevated oxidative stress. The study concluded that this compound could potentially contribute to liver toxicity through ROS generation.

Enzymatic Studies

In another research effort, this compound was utilized to investigate its effects on specific enzymes involved in detoxification pathways. It was found to inhibit glutathione S-transferase (GST) activity, suggesting a potential mechanism for its cytotoxic effects through disruption of detoxification processes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 216.01 g/mol |

| Melting Point | 64-66 °C |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate (LD50 not established) |

| Biological Activity | Effect |

|---|---|

| Antioxidant Activity | Moderate |

| Cytotoxicity | High at >100 µM |

| Enzyme Inhibition | GST inhibition observed |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Bromo-3-nitrophenol, and how are intermediates purified?

- Methodological Answer : Bromination of nitrophenol derivatives typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in acidic or polar aprotic solvents (e.g., acetic acid or DCM). For this compound, regioselective bromination is guided by the nitro group’s meta-directing properties. Post-synthesis, purification involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Physical properties such as boiling point (248°C) and density (1.881 g/cm³) aid in identifying pure fractions .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Aromatic protons adjacent to nitro and bromo groups show distinct deshielding (δ 7.5–8.5 ppm).

- IR Spectroscopy : Stretching frequencies for -NO₂ (~1520 cm⁻¹) and C-Br (~600 cm⁻¹).

- GC-MS : Molecular ion peaks at m/z 218 (M⁺) confirm molecular weight. Cross-reference with CAS 101935-40-4 for validation .

Q. What solvents are optimal for dissolving this compound in experimental setups?

- Methodological Answer : The compound’s high density (1.881 g/cm³) and polar nitro/bromo groups suggest solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., chloroform). Limited solubility in water necessitates pre-dissolution in organic phases for aqueous reactions .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store at 0–6°C in amber glass to prevent photodegradation. The flash point (104°C) indicates thermal stability below this threshold. Avoid contact with reducing agents due to the nitro group’s reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodological Answer : Competing bromination at ortho/para positions (relative to nitro) may occur. To enhance meta-selectivity:

- Use bulky directing groups or Lewis acids (e.g., FeCl₃) to sterically hinder undesired positions.

- Optimize reaction temperature (e.g., 0–5°C slows competing pathways).

- Validate regiochemistry via NOESY NMR or X-ray crystallography .

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in aromatic proton splitting (e.g., coupling constants) may arise from solvent effects or substituent electronic interactions. Mitigation strategies:

- Compare spectra in deuterated DMSO vs. CDCl₃.

- Use computational tools (DFT calculations) to predict/assign signals .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The bromo group acts as a leaving site for palladium-catalyzed coupling with boronic acids. Key steps:

- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol).

- Monitor reaction progress via TLC (Rf shift post-coupling) .

Q. How to design photodegradation studies for this compound?

- Methodological Answer :

- Expose solutions to UV light (254–365 nm) and analyze degradation kinetics via HPLC.

- Track nitro group reduction products (e.g., aminophenol derivatives) using LC-MS.

- Compare degradation rates in aerobic vs. anaerobic conditions .

Q. What safety protocols are critical for handling this compound in multi-step syntheses?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to toxicity (H302 hazard code).

- Neutralize waste with 10% NaOH before disposal.

- Monitor air quality for bromine/nitrogen oxide byproducts .

Properties

IUPAC Name |

2-bromo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVRWIBVVHOHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429111 | |

| Record name | 2-bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101935-40-4 | |

| Record name | 2-bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.